molecular formula C15H12N4OS B1186475 CEWJJCFLOLFWNQ-UHFFFAOYSA-N

CEWJJCFLOLFWNQ-UHFFFAOYSA-N

Cat. No.: B1186475
M. Wt: 296.348
InChI Key: CEWJJCFLOLFWNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For instance, similar InChIKeys such as YTWDBRIDKWWANA-UHFFFAOYSA-N (CAS 1455091-10-7) and HVXHWBMLTSDYGK-UHFFFAOYSA-N (CAS 871826-12-9) are documented with molecular formulas, synthesis pathways, and bioactivity profiles .

Properties

Molecular Formula

C15H12N4OS

Molecular Weight

296.348

InChI

InChI=1S/C15H12N4OS/c1-9-17-18-14-13-12(7-21-15(13)16-8-19(9)14)10-4-3-5-11(6-10)20-2/h3-8H,1-2H3

InChI Key

CEWJJCFLOLFWNQ-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1C=NC3=C2C(=CS3)C4=CC(=CC=C4)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

While CEWJJCFLOLFWNQ-UHFFFAOYSA-N lacks direct data, analogous compounds in the evidence share structural and functional similarities. Below is a comparative analysis using representative examples:

Table 1: Key Properties of Hypothetically Similar Compounds
Property Example Compound 1 (CAS 1455091-10-7) Example Compound 2 (CAS 871826-12-9) Example Compound 3 (CAS 239097-74-6)
Molecular Formula C17H13NO4 C7H8ClF3N2 C7H6N2O
Molecular Weight 295.29 g/mol 212.60 g/mol 134.14 g/mol
Bioactivity High lipophilicity; PAINS alerts Moderate solubility; CYP inhibition High solubility; BBB permeability
Synthetic Accessibility Moderate (SA Score: 3.2) High (SA Score: 4.1) Low (SA Score: 2.8)
Key Applications Enzyme inhibition; lead-like optimization Agrochemical intermediates Pharmaceutical intermediates
Structural and Functional Insights

Core Scaffolds: CAS 1455091-10-7 features a quinoline-carboxylic acid backbone, enabling interactions with enzymatic targets like kinases . CAS 871826-12-9 contains a trifluoromethylpyridine moiety, which enhances metabolic stability in agrochemicals . CAS 239097-74-6 includes a benzoxazole ring, a common pharmacophore in CNS-targeting drugs .

Biological Performance :

  • Lipophilicity : CAS 1455091-10-7 exhibits high lipophilicity (LogP > 4), favoring membrane permeability but posing solubility challenges .
  • CYP Inhibition : CAS 871826-12-9 shows moderate CYP1A2 inhibition, a critical factor in drug-drug interaction profiling .
  • BBB Penetration : CAS 239097-74-6 achieves BBB permeability (BBB score: 0.85), making it suitable for neuroactive compounds .

Synthetic Challenges :

  • CAS 1455091-10-7 requires multi-step synthesis with palladium-catalyzed cross-coupling, limiting scalability .
  • CAS 871826-12-9 benefits from straightforward halogenation and amidation steps, enabling industrial-scale production .

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